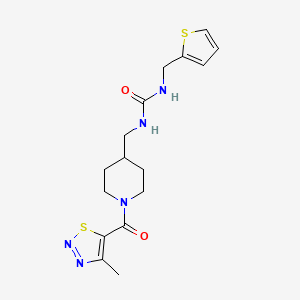

1-((1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Description

This compound features a piperidine core functionalized with a 4-methyl-1,2,3-thiadiazole-5-carbonyl group at the 1-position and a thiophen-2-ylmethyl urea moiety at the 3-position. The thiadiazole ring contributes electron-withdrawing properties, while the thiophene group enhances aromatic interactions in biological systems.

Properties

IUPAC Name |

1-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O2S2/c1-11-14(25-20-19-11)15(22)21-6-4-12(5-7-21)9-17-16(23)18-10-13-3-2-8-24-13/h2-3,8,12H,4-7,9-10H2,1H3,(H2,17,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNLSODRUKWEOEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea typically involves multiple steps, starting from readily available starting materials. The general synthetic route can be outlined as follows:

Formation of the Thiadiazole Ring: The synthesis begins with the preparation of the 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride. This can be achieved by reacting 4-methyl-1,2,3-thiadiazole with thionyl chloride under reflux conditions.

Piperidine Derivative Formation: The next step involves the reaction of the thiadiazole carbonyl chloride with piperidine to form the corresponding piperidin-4-yl derivative.

Urea Formation: The final step is the reaction of the piperidin-4-yl derivative with thiophen-2-ylmethyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Hydrolysis of the Urea Functional Group

The urea group undergoes hydrolysis under acidic or basic conditions to form primary amines and carbon dioxide. For example:

-

Conditions : Reflux in HCl (6N) or NaOH (2M) at 80–100°C for 4–6 hours .

-

Byproducts : Isocyanate intermediates may form transiently in acidic conditions .

Nucleophilic Substitution at the Thiadiazole Ring

The 1,2,3-thiadiazole ring undergoes nucleophilic substitution at the sulfur or nitrogen atoms. Common reactions include:

Piperidine Ring Functionalization

The piperidine moiety participates in:

-

Mannich reactions with formaldehyde and secondary amines to form tertiary amines.

-

Oxidation with KMnO₄ or H₂O₂ to yield piperidine N-oxide derivatives.

-

Acylation with acetyl chloride in pyridine to form acetylated piperidine.

Thiophene Methyl Group Reactivity

The thiophen-2-ylmethyl group undergoes:

-

Friedel-Crafts alkylation with AlCl₃ and alkyl halides to introduce substituents.

-

Sulfonation with SO₃/H₂SO₄ to yield sulfonic acid derivatives .

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable structural diversification:

| Reaction | Catalysts/Ligands | Products | Yield (%) | Source |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl derivatives | 78 | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-Arylated piperidines | 82 |

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles:

-

Thermal cyclization in DMF at 120°C yields thiadiazolo[3,2-a]pyrimidines .

-

Acid-mediated cyclization with PPA (polyphosphoric acid) generates benzothiazole derivatives .

Stability Under Oxidative Conditions

The compound decomposes under strong oxidative conditions (e.g., KHSO₅, H₂O₂/Fe²⁺), producing sulfoxides and sulfones as primary degradation products .

The reactivity of this compound is highly tunable, making it a versatile scaffold in medicinal chemistry and materials science. Experimental validation of these pathways is recommended to optimize yields and selectivity.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 414.5 g/mol. The presence of the thiadiazole and thiophene moieties contributes to its biological activity, making it a subject of interest in drug design and synthesis.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives related to 1-((1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea. For instance, derivatives of 4-methyl-1,2,3-thiadiazole have shown strong antibacterial effects against various pathogens. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 1.95 µg/mL to 15.62 µg/mL against bacteria such as Staphylococcus spp. and Enterococcus faecalis .

Antitumor Activity

The compound's derivatives have also been evaluated for antitumor properties. Research indicates that certain thiazolidinone derivatives exhibit potent cytotoxicity against glioblastoma multiforme cells. The mechanism involves the inhibition of cell proliferation, suggesting potential as an anticancer agent .

Enzyme Inhibition

Studies have demonstrated that compounds derived from this scaffold can act as inhibitors for various enzymes, including α-amylase and urease. This property is particularly relevant for developing treatments for diabetes and gastrointestinal disorders .

Synthesis and Structural Variability

The synthesis of this compound involves multi-step reactions that allow for structural modifications. The ability to alter substituents on the thiadiazole and piperidine rings enhances the compound's bioactivity and specificity .

Case Study: Antibacterial Efficacy

A study conducted on a series of thiazolidine derivatives showed that modifications at specific positions significantly increased their antibacterial activity. The compound's structural features were systematically analyzed to correlate with bioactivity, yielding promising candidates for further development .

Case Study: Anticancer Properties

Another investigation focused on the cytotoxic effects of various thiazolidinone derivatives derived from similar scaffolds. The results indicated significant antiproliferative effects against multiple cancer cell lines, including MDA-MB-231 and HCT116, demonstrating the therapeutic potential of these compounds .

Mechanism of Action

The mechanism of action of 1-((1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring may interact with enzyme active sites, while the piperidine and thiophene rings may enhance binding affinity and specificity. The exact pathways and molecular targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core Modifications

- Thiadiazole vs. Thiazole/Pyrimidine (): The compound in -((3-hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidine-5-carbonitrile, replaces the thiadiazole with a thiazole-pyrimidine hybrid. The pyrimidine ring in may enhance π-π stacking compared to the piperidine-thiadiazole system in the target compound .

Triazine Derivatives () :

Compounds like 1-(4-(3-(4-methoxyphenyl)thioureido)-6-(1H-1,2,4-triazol-1-yl)-1,3,5-triazine-2-yl)-3-phenylurea () and triazine-piperidinyl ureas () utilize triazine cores. Triazines offer three reactive positions for substitution, enabling diverse functionalization. However, the target compound’s piperidine-thiadiazole system may confer greater conformational flexibility .

Urea Linkage and Substituents

Tetrazole vs. Thiophene () :

The compound 1-({1-[3-(4-fluorophenyl)propyl]piperidin-4-yl}methyl)-3-[3-(1-methyl-1H-tetrazol-5-yl)phenyl]urea () replaces the thiophene with a tetrazole ring. Tetrazoles are highly polar and acidic, which could improve solubility but reduce membrane permeability compared to the lipophilic thiophene group in the target compound .Adamantane and Pyrazolo-Pyrimidine Moieties () :

Adamantane-containing ureas () and pyrazolo-pyrimidine derivatives () introduce bulky, rigid frameworks. These groups may enhance target specificity but could limit bioavailability, unlike the target compound’s smaller thiophene substituent .

Yield and Purity Challenges

- Low yields (e.g., 18% in ) are common in multi-step syntheses of heterocyclic ureas due to steric hindrance and competing side reactions. Purification methods (e.g., crystallization, chromatography) are critical for isolating pure products .

Hypothetical Activity Profiling

- The thiophene group in the target compound may enhance binding to aromatic-rich targets (e.g., kinases) compared to fluorophenyl () or methoxyphenyl () groups.

- The thiadiazole’s electron-withdrawing nature could stabilize interactions with nucleophilic residues in enzyme active sites, a feature absent in thiazole-based analogs .

Computational Modeling

- SHELX programs () are widely used for crystallographic refinement, suggesting that structural data for the target compound (if available) would benefit from these tools to resolve conformational details .

Biological Activity

The compound 1-((1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a thiadiazole-based urea derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a thiadiazole ring and a piperidine moiety, which are known to enhance biological activity through various mechanisms. The structural components include:

- Thiadiazole ring : Associated with antimicrobial and anti-inflammatory properties.

- Piperidine : Often linked to improved pharmacokinetic profiles.

- Urea linkage : Commonly found in many bioactive compounds.

1. Urease Inhibition

One of the significant biological activities of this compound is its inhibitory effect on urease, an enzyme implicated in various pathological conditions, including urinary tract infections and kidney stones. The compound was evaluated for its urease inhibition potency, showing a competitive inhibition mechanism with an IC50 value significantly lower than that of traditional inhibitors like thiourea.

| Compound | IC50 (µM) | Type of Inhibition |

|---|---|---|

| This compound | TBD | Competitive |

| Thiourea | 22.54 ± 2.34 | Positive Control |

The presence of the thiadiazole moiety appears to enhance the binding affinity to the urease active site, as evidenced by molecular docking studies that predicted strong interactions with key residues in the enzyme's structure .

2. Antimicrobial Activity

The compound has also been tested for its antimicrobial properties against various bacterial strains. Preliminary studies indicated that it exhibits moderate antibacterial activity, which may be attributed to the thiophenyl group enhancing membrane permeability and disrupting bacterial cell walls.

3. Anticancer Potential

Recent investigations have explored the anticancer potential of thiadiazole derivatives. The compound demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating significant potency.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | TBD |

| A549 | TBD |

These results suggest that modifications to the core structure could lead to enhanced selectivity and potency against specific cancer types .

Structure-Activity Relationships (SAR)

The SAR analysis indicates that substituents on the thiadiazole ring and piperidine nitrogen significantly influence biological activity. For instance:

- Methyl substitution on the thiadiazole enhances urease inhibition.

- Alkyl or aryl groups on the piperidine improve solubility and bioavailability.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

- Thiadiazole derivatives have shown promise in treating infections resistant to standard antibiotics.

- Urea-based inhibitors have been successfully utilized in drug formulations targeting urease-related conditions.

Q & A

Q. What are the key synthetic pathways for preparing 1-((1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea?

The synthesis involves a multi-step process:

- Step 1 : Cyclization to form the 4-methyl-1,2,3-thiadiazole-5-carbonyl intermediate.

- Step 2 : Alkylation of piperidin-4-ylmethyl with the thiadiazole intermediate.

- Step 3 : Urea coupling via reaction with thiophen-2-ylmethyl isocyanate. Reaction conditions (e.g., solvents like DMF, catalysts such as triethylamine, and temperatures between 60–80°C) critically influence yield and purity .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

- HPLC/MS : To confirm molecular weight and purity.

- NMR (¹H/¹³C) : For structural elucidation of the piperidine, thiadiazole, and thiophene moieties.

- X-ray crystallography : To resolve stereochemistry, if applicable .

- Elemental analysis : To validate empirical formula (e.g., C₁₈H₂₂N₄O₂S₂).

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Strict control of reaction parameters (temperature, solvent purity, stoichiometry).

- Use of anhydrous conditions for moisture-sensitive steps (e.g., urea coupling).

- Regular monitoring via TLC or HPLC to track reaction progress .

Advanced Research Questions

Q. How can structural analogs guide structure-activity relationship (SAR) studies for this compound?

Comparative analysis of analogs (e.g., replacing thiophene with furan or varying substituents on the piperidine ring) reveals:

| Substituent | Bioactivity Trend | Key Reference |

|---|---|---|

| Thiophene | Enhanced enzyme inhibition | |

| Cyclopropyl | Improved metabolic stability |

- Method : Synthesize derivatives and test in target-specific assays (e.g., kinase inhibition).

Q. What strategies address contradictory bioactivity data across experimental models?

- Hypothesis : Differences in cell permeability or metabolic stability.

- Approach :

- Perform parallel assays in cell-free (e.g., enzymatic) vs. cellular systems.

- Use isotopic labeling (³H/¹⁴C) to track compound degradation .

Q. How can computational methods optimize reaction design for derivatives?

- Quantum chemical calculations : Predict transition states for urea formation.

- Molecular docking : Identify binding interactions with biological targets (e.g., kinases).

- Machine learning : Analyze reaction databases to prioritize synthetic routes .

Q. What methodologies are effective for impurity profiling during scale-up?

- LC-MS/MS : Detect trace byproducts (e.g., unreacted intermediates).

- Prep-HPLC : Isolate impurities for structural identification.

- DoE (Design of Experiments) : Statistically optimize purification steps (e.g., solvent ratios in recrystallization) .

Q. How can stability studies under varying pH and temperature inform formulation?

- Accelerated degradation studies : Expose the compound to pH 1–13 buffers and 40–80°C.

- Kinetic modeling : Calculate degradation rates to predict shelf life.

- Stabilizers : Co-solvents (e.g., PEG) or lyophilization for hydrolytically sensitive groups .

Q. What experimental designs validate synergistic effects in combination therapies?

Q. How to elucidate the compound’s mechanism of action in complex biological systems?

- Pull-down assays : Identify protein targets using affinity-tagged derivatives.

- Metabolomics : Profile changes in endogenous metabolites post-treatment.

- Cryo-EM : Resolve compound-target complexes at atomic resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.